2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(2-fluoro-5-aminophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, potentially affecting enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-ol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F4NO3 |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-6-2-1-4(13(15)16)3-5(6)7(14)8(10,11)12/h1-3,7,14H |
InChI Key |
WJBQRJMSACCALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(F)(F)F)O)F |
Origin of Product |
United States |
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